Prodelphinidin B3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

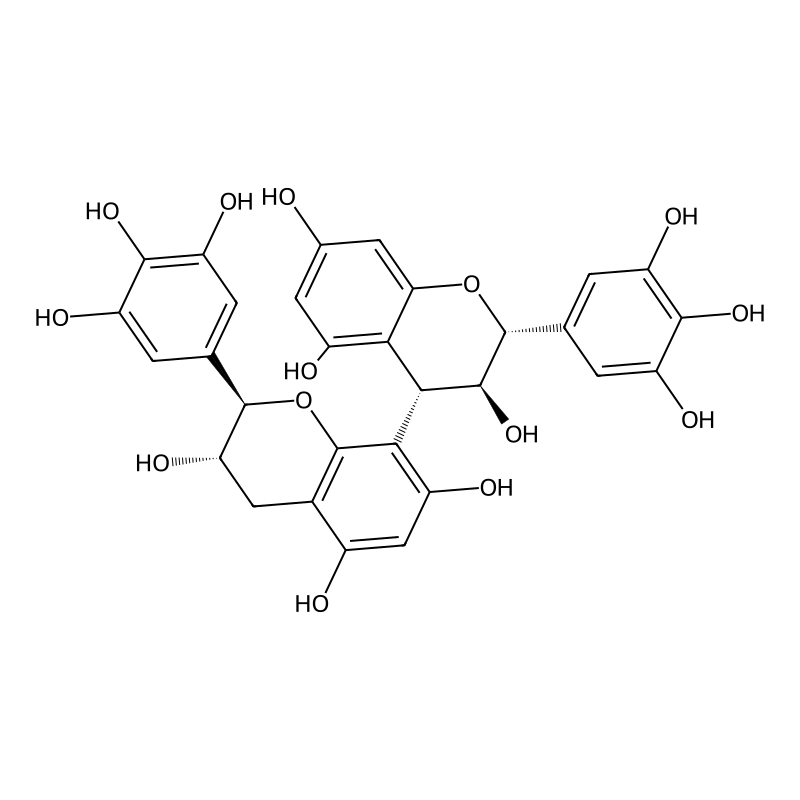

Prodelphinidin B3 is a dimeric prodelphinidin, a type of condensed tannin primarily composed of gallocatechin and catechin units. This compound is naturally found in various food products such as barley, beer, fruits, and pod vegetables. Prodelphinidin B3 is recognized for its antioxidant properties and potential health benefits, which contribute to its significance in both nutrition and pharmacology .

- Oxidation: This reaction typically involves oxidative agents like hydrogen peroxide or oxygen, leading to the formation of delphinidin, an anthocyanidin.

- Reduction: Achieved using reducing agents such as sodium borohydride.

- Substitution: Involves nucleophilic substitution reactions with reagents like halogens or alkyl groups.

During depolymerization under oxidative conditions, prodelphinidin B3 yields delphinidin as a major product .

Prodelphinidin B3 exhibits several biological activities:

- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

- Antitumor Effects: Research indicates its potential to inhibit tumor growth, particularly against prostate cancer cell lines by interfering with key signaling pathways such as PI3K/Akt/mTOR and MAPK .

- Health Benefits: Its consumption is associated with various health benefits, including cardiovascular protection and anti-inflammatory effects .

The synthesis of prodelphinidin B3 can be achieved through several methods:

- Total Synthesis:

- Extraction from Natural Sources:

Prodelphinidin B3 finds applications across various fields:

- Food Industry: Used as a natural additive due to its antioxidant properties.

- Brewing Industry: Acts as a marker for assessing chill-proofing processes in beer production.

- Pharmaceutical Research: Investigated for its potential therapeutic effects against cancer and other diseases .

Studies on prodelphinidin B3 have highlighted its ability to interact with proteins and other biomolecules, enhancing its bioactive potential. These interactions are crucial for understanding its mechanisms of action in biological systems, particularly regarding its antioxidant and antitumor activities .

Prodelphinidin B3 shares structural similarities with several other compounds within the polyphenolic family. Here are some comparable compounds:

| Compound | Description | Unique Features |

|---|---|---|

| Prodelphinidin B2 | Another dimeric prodelphinidin with similar properties | Slightly different structural arrangement |

| Procyanidin B3 | A procyanidin dimer found in various fruits | Known for distinct health benefits |

| Delphinidin | An anthocyanidin resulting from prodelphinidin oxidation | Exhibits strong antioxidant properties |

Uniqueness

Prodelphinidin B3 is unique due to its specific dimeric structure composed of gallocatechin and catechin units. This structural configuration contributes significantly to its potent antioxidant properties and the ability to undergo specific